三氧化锡锶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

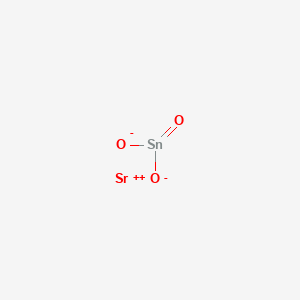

Strontium tin trioxide, also known as Strontium stannate (IV), is a material that crystallizes in two forms: orthorhombic and cubic . The orthorhombic form has a Pnma space group , while the cubic form has a Pm-3m space group . The structure is three-dimensional .

Molecular Structure Analysis

In the orthorhombic structure, Sr2+ is bonded in an 8-coordinate geometry to eight O2- atoms . In the cubic structure, Sr2+ is bonded to twelve equivalent O2- atoms . There are a spread of Sr–O bond distances ranging from 2.52–2.89 Å .Physical And Chemical Properties Analysis

Strontium tin trioxide has a calculated bulk crystalline density of 6.13 g/cm3 for the orthorhombic form and 6.06 g/cm3 for the cubic form . The band gap is 1.764 eV for the orthorhombic form and 1.031 eV for the cubic form .科学研究应用

放射性污染物的吸附:张等人(2016 年)研究了锶和钴在锑酸锡上的竞争吸附,重点关注其在核电站低放废水中去除主要污染物的应用。研究表明,该吸附剂在宽 pH 范围内对 Sr(II) 和 Co(II) 离子都有很好的亲和力,使其在核环境中的水处理工艺中有效 (Zhang 等人,2016)。

水分解和光电化学应用:Maeda 等人(2011 年)研究了涂覆在氟掺杂氧化锡玻璃上的铌酸氧氮化锶 (SrNbO2N) 作为可见光水分解光电阳极。这种带隙约为 1.8 eV 的材料在光电化学应用中显示出潜力,例如可再生能源生产 (Maeda 等人,2011)。

纳米复合材料的合成:Loginov 和 Aparnev(2021 年)的一项研究探索了基于锡酸锶的纳米复合材料的合成。他们研究了双氢氧化锶锡(IV) 的热解及其在高温下向锡酸锶晶相的转变,为该材料在纳米技术和材料科学中的潜力提供了见解 (Loginov & Aparnev, 2021)。

合金中的腐蚀研究:Bullock 和 Tiedemann(1980 年)报告了锶锡铝铅合金的腐蚀性能,并将其与其他材料在铅酸电池中的潜在用途进行了比较。这项研究强调了锶在改善合金电化学特性的作用 (Bullock & Tiedemann, 1980)。

离子交换色谱和放射性同位素分离:Stella 等人(1990 年)研究了使用一种形式的二氧化锡进行离子交换色谱以从裂变产物中分离锶放射性同位素。这项研究与核废物管理和环境监测相关 (Stella 等人,1990)。

未来方向

Strontium-based nanoparticles, including those of Strontium tin trioxide, have gained interest in the field of medicine and dentistry due to their similar property with calcium . They have also been found to be efficient in the removal of toxic contaminants from industrial wastewater . Future research may focus on these areas and potentially uncover more applications for Strontium tin trioxide.

属性

IUPAC Name |

strontium;dioxido(oxo)tin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Sr/q;2*-1;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMRNJFVXQXUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3SnSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium tin trioxide | |

CAS RN |

12143-34-9 |

Source

|

| Record name | Strontium tin oxide (SrSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)